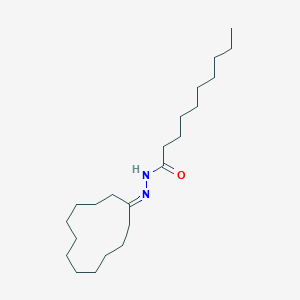
N'-cyclododecylidenedecanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclododecylidenedecanehydrazide is an organic compound with the molecular formula C22H42N2O It is a hydrazide derivative, characterized by the presence of a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclododecylidenedecanehydrazide typically involves the condensation reaction between cyclododecanone and decanehydrazide. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for N’-cyclododecylidenedecanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-cyclododecylidenedecanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazone compounds.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound may have potential as a biochemical probe or reagent in various biological assays.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-cyclododecylidenedecanehydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may be relevant in catalytic processes or biochemical interactions. Additionally, the compound’s hydrophobic cyclododecyl group may facilitate interactions with lipid membranes or hydrophobic pockets in proteins, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclododecanone: A precursor in the synthesis of N’-cyclododecylidenedecanehydrazide.
Decanehydrazide: Another precursor used in the synthesis.
Cyclododecylhydrazone: A structurally similar compound with a different alkyl chain length.
Uniqueness
N’-cyclododecylidenedecanehydrazide is unique due to its specific combination of a cyclododecyl group and a decanehydrazide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H42N2O |
|---|---|
Molecular Weight |
350.6g/mol |
IUPAC Name |
N-(cyclododecylideneamino)decanamide |
InChI |
InChI=1S/C22H42N2O/c1-2-3-4-5-9-14-17-20-22(25)24-23-21-18-15-12-10-7-6-8-11-13-16-19-21/h2-20H2,1H3,(H,24,25) |
InChI Key |
MPWZOSWJUNXOGL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NN=C1CCCCCCCCCCC1 |
Canonical SMILES |
CCCCCCCCCC(=O)NN=C1CCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


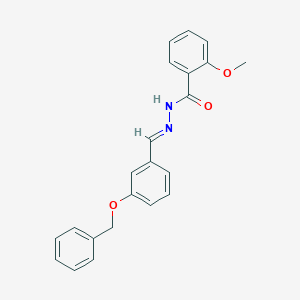
![2-phenoxy-N-[4-({4-[(2-phenoxybutanoyl)amino]cyclohexyl}methyl)cyclohexyl]butanamide](/img/structure/B448677.png)
![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzohydrazide](/img/structure/B448680.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)cyclopropanecarbohydrazide](/img/structure/B448681.png)
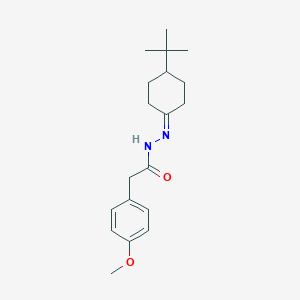
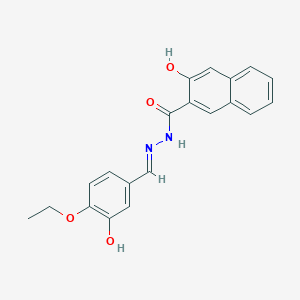
![N'-[1-(2-naphthyl)ethylidene]hexanohydrazide](/img/structure/B448685.png)
![N'-[1-(1-naphthyl)ethylidene]hexanohydrazide](/img/structure/B448687.png)

![1,4-Bis[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine](/img/structure/B448691.png)
![N'-bicyclo[2.2.1]hept-2-ylidene-3-hydroxy-2-naphthohydrazide](/img/structure/B448693.png)
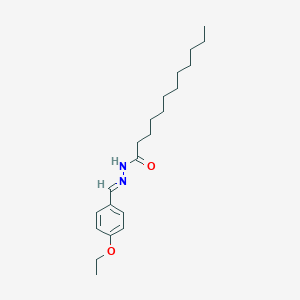
![N,N'-bis[4-(diethylamino)phenyl]hexanediamide](/img/structure/B448698.png)

